N-(3,4-dimethoxybenzyl)-3-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with a nitro group, a pyridinyl group, and a dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Substitution: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Aluminum chloride, iron(III) chloride.
Major Products
Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.
Oxidized Products: Oxidation of methoxy groups can lead to the formation of quinones or other oxidized species.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyridinyl group may facilitate binding to enzyme active sites or receptor pockets, modulating their activity. The dimethoxyphenylmethyl group can enhance the compound’s lipophilicity, aiding in membrane permeability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENYL)METHYL)-3-NITRO-N-(PYRIDIN-3-YL)BENZAMIDE: Similar structure but with a different position of the pyridinyl group.
N-(3,4-DIMETHOXYPHENYL)METHYL)-3-NITRO-N-(PYRIDIN-4-YL)BENZAMIDE: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The combination of a nitro group, pyridinyl group, and dimethoxyphenylmethyl group in this particular arrangement provides distinct chemical and biological activities not observed in its isomers.
This detailed article provides a comprehensive overview of N-[(3,4-DIMETHOXYPHENYL)METHYL]-3-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19N3O5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19N3O5/c1-28-18-10-9-15(12-19(18)29-2)14-23(20-8-3-4-11-22-20)21(25)16-6-5-7-17(13-16)24(26)27/h3-13H,14H2,1-2H3 |
InChI Key |
OQJUQBVNERGYSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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